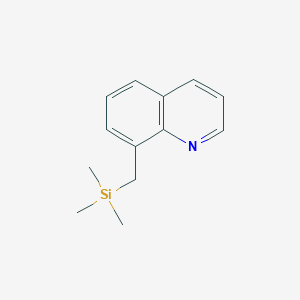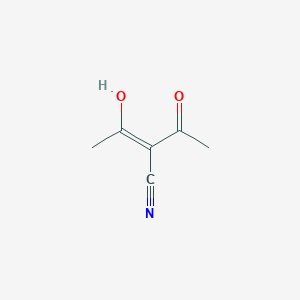
7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline, commonly known as BC207, is a theophylline derivative that has been synthesized and studied for its potential use in treating various medical conditions.
Wirkmechanismus
The exact mechanism of action of BC207 is not fully understood. However, it is believed to work through a combination of adenosine receptor antagonism and phosphodiesterase inhibition. By blocking adenosine receptors, BC207 prevents the constriction of airways and promotes bronchodilation. Additionally, by inhibiting phosphodiesterase, BC207 increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to smooth muscle relaxation and improved heart function.
Biochemische Und Physiologische Effekte
BC207 has been shown to have a variety of biochemical and physiological effects. In animal models of asthma and COPD, BC207 has been shown to improve lung function and reduce airway inflammation. Additionally, BC207 has been shown to have positive inotropic effects on the heart, improving cardiac output and reducing heart failure symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BC207 for lab experiments is its relatively simple synthesis method and low cost compared to other drugs used to treat asthma, COPD, and heart failure. However, one of the limitations of BC207 is that its exact mechanism of action is not fully understood, making it difficult to optimize dosing and predict potential side effects.
Zukünftige Richtungen
There are several potential future directions for BC207 research. One area of interest is optimizing the dosing and delivery of BC207 for the treatment of asthma, COPD, and heart failure. Additionally, further research is needed to fully understand the mechanism of action of BC207 and its potential side effects. Finally, there is potential for BC207 to be used in combination with other drugs to improve treatment outcomes for these medical conditions.
Synthesemethoden
The synthesis of BC207 involves the reaction of theophylline with p-chlorobenzylpiperazine and benzoyl chloride. The reaction is catalyzed by triethylamine and occurs in dichloromethane. The product is then purified through recrystallization and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
BC207 has been studied for its potential use in treating a variety of medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. In preclinical studies, BC207 has been shown to have bronchodilatory effects and improve lung function in animal models of asthma and COPD. Additionally, BC207 has been shown to have positive inotropic effects on the heart, making it a potential treatment for heart failure.
Eigenschaften
CAS-Nummer |
19977-10-7 |
|---|---|
Produktname |
7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline |
Molekularformel |
C28H31ClN6O4 |
Molekulargewicht |
551 g/mol |
IUPAC-Name |
[1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C28H31ClN6O4/c1-31-25-24(26(36)32(2)28(31)38)35(19-30-25)18-23(39-27(37)21-6-4-3-5-7-21)17-34-14-12-33(13-15-34)16-20-8-10-22(29)11-9-20/h3-11,19,23H,12-18H2,1-2H3 |
InChI-Schlüssel |
HTDHYKOYSYOANF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5 |
Synonyme |
3-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propan-2-ol benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)
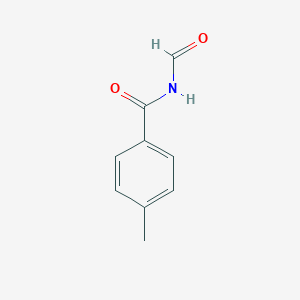
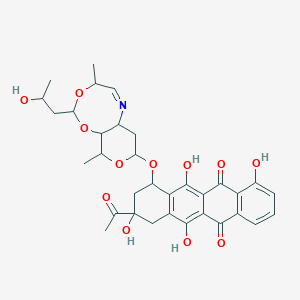
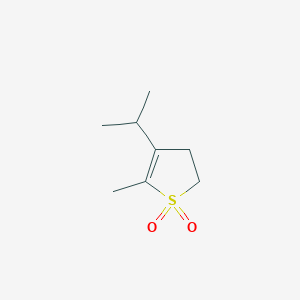

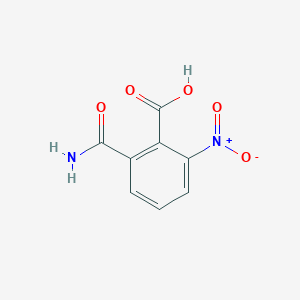


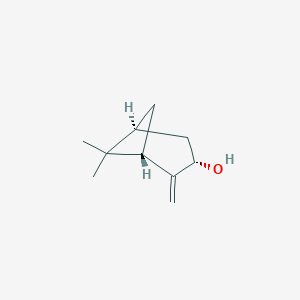
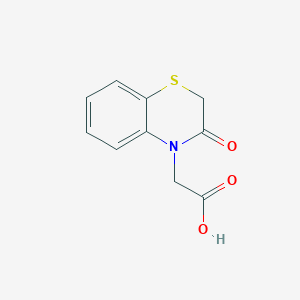
![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
